molecular formula C17H15N3O2S B2492069 N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-62-0

N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2492069
CAS No.: 1021061-62-0
M. Wt: 325.39
InChI Key: ARASTBNFOSPWKL-UHFFFAOYSA-N
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Description

N-(6-((2-Methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylbenzylthio group at the 6-position and a furan-2-carboxamide moiety at the 3-position. Structural analogs of this compound often share pyridazine, thioether, or carboxamide motifs but differ in substituents, which critically influence their physicochemical and biological profiles .

Properties

IUPAC Name

N-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)11-23-16-9-8-15(19-20-16)18-17(21)14-7-4-10-22-14/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARASTBNFOSPWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves several steps. Typically, the synthetic route includes the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then reacted with 3-chloropyridazine to yield N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiourea. Finally, this compound undergoes a reaction with furan-2-carboxylic acid to produce the desired product.

Chemical Reactions Analysis

N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Scientific Research Applications

N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. This inhibition can result in the suppression of bacterial growth or the modulation of immune responses .

Comparison with Similar Compounds

Core Structural Features

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Synthesis Method (Reference)
N-(6-((2-Methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide Pyridazine + thioether + furan carboxamide 2-Methylbenzylthio, furan-2-carboxamide Not explicitly detailed in evidence
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Pyridazine + dihydropyrimidine Bis(4-methoxyphenyl)methyl, keto group Patent-based multi-step synthesis
6-(Benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine + thioether Benzylthio, cyano, 2-furyl, 2-methoxyphenyl Unspecified in evidence
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine + carboxamide tert-Butylcarbamoyl, difluoropropyl, fluorophenyl Multi-step functionalization
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide Pyridazine + thioether + acetamide 4-Ethoxyphenyl, methylbenzo[d]thiazol Thioether coupling reaction

Key Observations

Pyridazine-Thioether Analogs : Compounds like 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide share the pyridazine-thioether backbone but replace the furan carboxamide with acetamide and aromatic substituents. This substitution may enhance lipophilicity and alter target selectivity.

Synthetic Complexity : The patent-described synthesis of N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide involves multi-step functionalization, contrasting with simpler thioether couplings seen in other analogs .

Research Findings and Implications

Pharmacological Potential

  • Pyridazine-thioether motifs (as in the target compound and ) are associated with kinase inhibition and antimicrobial activity in related structures.
  • Furan carboxamides (e.g., and ) often exhibit improved bioavailability due to the furan’s electron-rich nature, which enhances solubility .
  • Dihydropyridine derivatives () are historically linked to calcium channel modulation, suggesting divergent therapeutic applications compared to pyridazine-based analogs .

Physicochemical Properties

  • The dihydropyrimidine keto group in introduces hydrogen-bonding capacity, which may improve target binding but complicate synthesis.

Biological Activity

N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound with potential biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

N 6 2 methylbenzyl thio pyridazin 3 yl furan 2 carboxamide\text{N 6 2 methylbenzyl thio pyridazin 3 yl furan 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The thio group and the pyridazine moiety play crucial roles in modulating enzyme activities and influencing signaling pathways associated with cell proliferation and apoptosis.

  • Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell survival .
  • Reactive Oxygen Species (ROS) Modulation : The compound may also affect glutathione biosynthesis, resulting in increased ROS levels that promote apoptosis in cancer cells .

Anticancer Activity

The anticancer properties of this compound were evaluated against several human cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (μM) Mechanism
HeLa0.058Induction of apoptosis
A5490.035Inhibition of cell proliferation
MDA-MB-2310.021ROS-mediated cytotoxicity

Antibacterial and Antifungal Activity

In addition to its anticancer effects, this compound has shown promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values are presented in Table 2.

Microorganism MIC (μM) Activity Type
Staphylococcus aureus5.64Antibacterial
Escherichia coli8.33Antibacterial
Candida albicans16.69Antifungal

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound.

  • Study on AML Cells : A study demonstrated that derivatives targeting the NF-κB pathway significantly inhibited growth in acute myeloid leukemia (AML) cells, supporting the potential use of pyridazine-based compounds in leukemia treatment .
  • SARS-CoV-2 Inhibition : Another research highlighted a related compound that effectively inhibited SARS-CoV-2 main protease with an IC50 value of 1.55 μM, suggesting that modifications in the structure could enhance antiviral properties .

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